![molecular formula C13H13N B14641887 Benzo[h]quinoline, 7,8,9,10-tetrahydro- CAS No. 56528-74-6](/img/structure/B14641887.png)
Benzo[h]quinoline, 7,8,9,10-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[h]quinoline, 7,8,9,10-tetrahydro- is a nitrogen-containing heterocyclic aromatic compound It is a derivative of benzo[h]quinoline, where the 7,8,9,10 positions are saturated with hydrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo[h]quinoline, 7,8,9,10-tetrahydro- typically involves the hydrogenation of benzo[h]quinoline. This process can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions . Another method involves the reduction of benzo[h]quinoline using chemical reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In an industrial setting, the production of benzo[h]quinoline, 7,8,9,10-tetrahydro- can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[h]quinoline, 7,8,9,10-tetrahydro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzo[h]quinoline.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under various conditions.
Major Products Formed
Oxidation: Benzo[h]quinoline.
Reduction: Fully saturated derivatives.
Substitution: Various substituted benzo[h]quinoline derivatives.
Aplicaciones Científicas De Investigación
Benzo[h]quinoline, 7,8,9,10-tetrahydro- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzo[h]quinoline, 7,8,9,10-tetrahydro- involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the double helix structure and affecting gene expression . Additionally, it can inhibit certain enzymes, leading to altered cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[h]quinoline: The parent compound, which lacks the hydrogenation at the 7,8,9,10 positions.
Benzo[f]quinoline: A structural isomer with different positioning of the nitrogen atom.
Phenanthridine: Another nitrogen-containing heterocycle with similar properties.
Uniqueness
Benzo[h]quinoline, 7,8,9,10-tetrahydro- is unique due to its partially saturated structure, which imparts different chemical reactivity and biological activity compared to its fully aromatic counterparts .
Propiedades
Número CAS |
56528-74-6 |
|---|---|
Fórmula molecular |
C13H13N |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
7,8,9,10-tetrahydrobenzo[h]quinoline |
InChI |
InChI=1S/C13H13N/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12/h3,5,7-9H,1-2,4,6H2 |
Clave InChI |
SOPXOVPZBFBRIB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


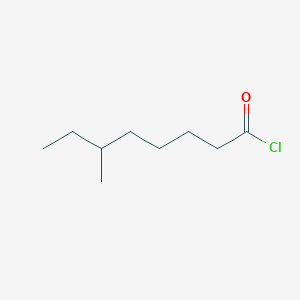

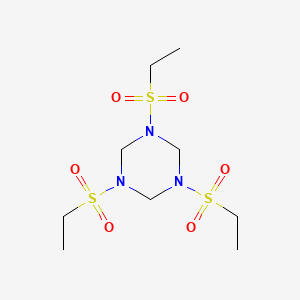
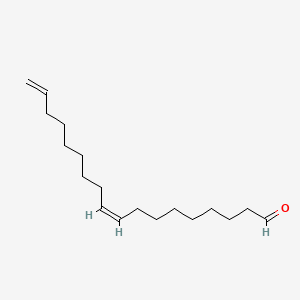
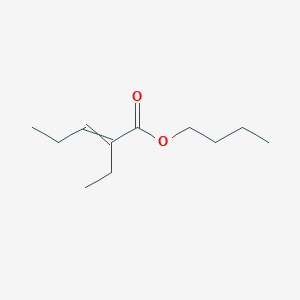
![Acetamide, N-[4-(heptyloxy)phenyl]-](/img/structure/B14641847.png)
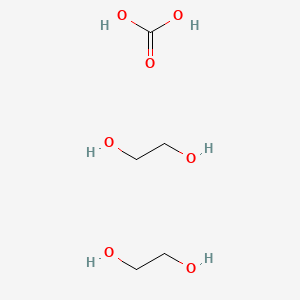
![6-Bromo-1-methyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B14641855.png)
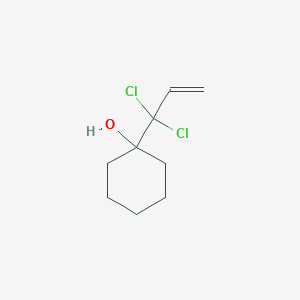
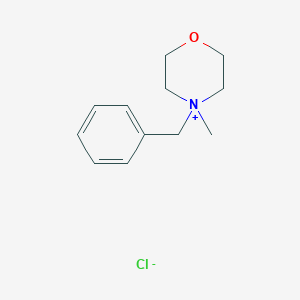
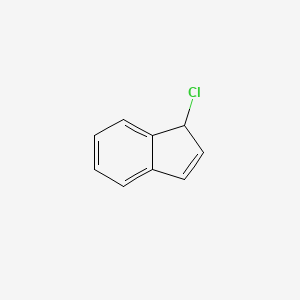
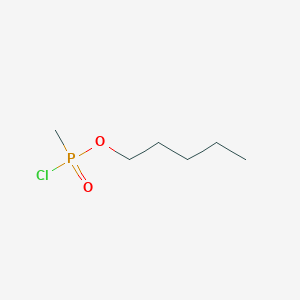
![2-(Dodecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14641895.png)
![ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid](/img/structure/B14641903.png)
